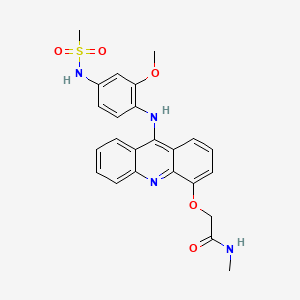
5,6,7,8-Tetrahydropteridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydropteridin-4-amine: is a heterocyclic organic compound that belongs to the class of pteridines. It is a derivative of pteridine, characterized by the presence of an amine group at the 4th position and a tetrahydropteridine ring system. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropteridin-4-amine typically involves the reduction of pteridine derivatives. One common method is the catalytic hydrogenation of 2-amino-4-hydroxypteridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydropteridine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydropteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid dihydropterins.
Reduction: The compound can be further reduced to form fully saturated pteridine derivatives.
Substitution: The amine group at the 4th position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Major Products Formed
Oxidation: Quinonoid dihydropterins.
Reduction: Fully saturated pteridine derivatives.
Substitution: Various substituted pteridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydropteridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its role in biological processes, including enzyme catalysis and metabolic pathways.
Medicine: It is investigated for its potential therapeutic applications, including its role as a cofactor in enzymatic reactions and its potential use in treating metabolic disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydropteridin-4-amine involves its role as a cofactor in various enzymatic reactions. It acts as a donor or acceptor of chemical groups or electrons, facilitating the catalytic activity of enzymes. The compound interacts with specific molecular targets, including aromatic amino acid hydroxylases, which are involved in the biosynthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5,6,7,8-tetrahydropteridin-4-ol: Another derivative of tetrahydropterin with a hydroxyl group at the 4th position.
Uniqueness
This compound is unique due to its specific structural features and its role as a cofactor in enzymatic reactions. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
49539-14-2 |
|---|---|
Formule moléculaire |
C6H9N5 |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydropteridin-4-amine |
InChI |
InChI=1S/C6H9N5/c7-5-4-6(11-3-10-5)9-2-1-8-4/h3,8H,1-2H2,(H3,7,9,10,11) |
Clé InChI |
BBMKAZOERCFSTG-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=NC=NC(=C2N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


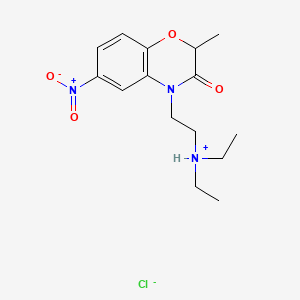
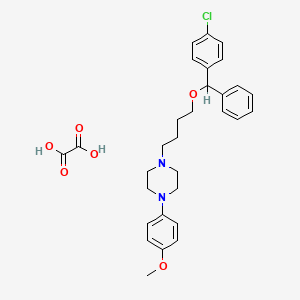
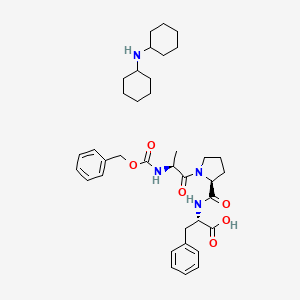



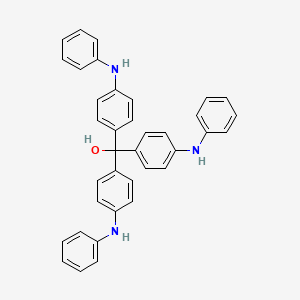
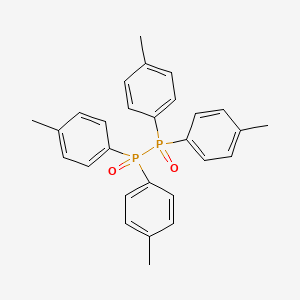
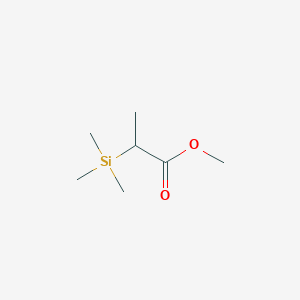
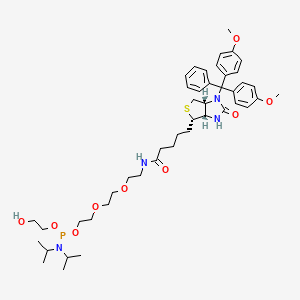
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)
